ácidos aminos alfa

Alpha amino acids are the building blocks of proteins, playing a crucial role in the biological world. These molecules consist of an amino group (-NH₂), a carboxyl group (-COOH), and an alpha carbon atom to which both the amino and carboxyl groups attach, along with a unique side chain (R group). In nature, there are 20 standard alpha amino acids that form proteins through peptide bond formation. Each amino acid has distinct properties due to its specific R group, influencing protein structure and function.

Alpha amino acids are essential for various biological processes including gene expression, enzyme catalysis, and cellular signaling. They can also be used in the formulation of nutritional supplements and dietary products, providing necessary building blocks for muscle growth and repair. In pharmaceutical applications, certain alpha amino acids can serve as precursors for drug synthesis or have direct therapeutic effects.

The versatility of these compounds makes them indispensable not only in biological research but also in industries such as food science, agriculture, and biotechnology.

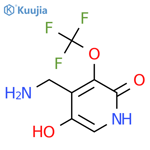

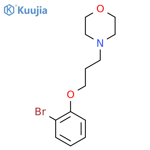

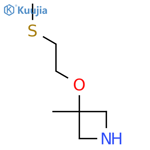

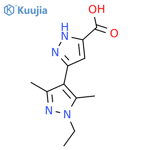

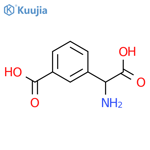

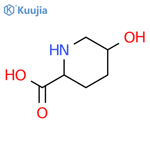

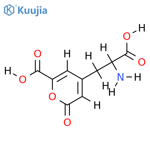

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

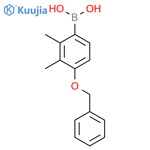

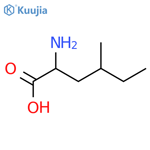

|

2-amino-4-methylhexanoic acid | 3570-21-6 | C7H15NO2 |

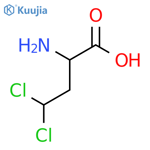

|

2-Amino-4,4-dichlorobutanoic acid | 80300-21-6 | C4H7Cl2NO2 |

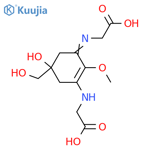

|

Palythine; 3-N-(Carboxymethyl) | 149092-45-5 | C12H18N2O7 |

|

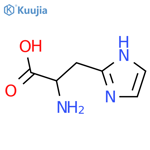

2-Amino-3-(1H-imidazol-2-yl)propanoic acid | 34175-33-2 | C6H9N3O2 |

|

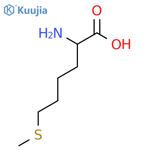

Dihomomethionine | 19185-25-2 | C7H15NO2S |

|

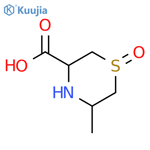

3-Thiomorpholinecarboxylic acid, 5-methyl-, 1-oxide | 15042-85-0 | C6H11NO3S |

|

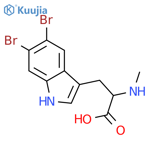

5,6-dibromoabrine | 488827-93-6 | C12H12Br2N2O2 |

|

(R)-2-Amino-2-(3-carboxyphenyl)acetic acid | 13861-01-3 | C9H9NO4 |

|

5-hydroxypiperidine-2-carboxylic acid | 13096-31-6 | C6H11NO3 |

|

(±)-Stizolobic Acid | 3060-62-6 | C9H9NO6 |

Literatura Relacionada

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

Fornecedores recomendados

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados